molecular formula C5H4BrN3O B3090282 6-Bromopyrazine-2-carboxamide CAS No. 1209459-76-6

6-Bromopyrazine-2-carboxamide

Cat. No.: B3090282
CAS No.: 1209459-76-6
M. Wt: 202.01 g/mol
InChI Key: PVULJUJAGMJHRA-UHFFFAOYSA-N
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Description

6-Bromopyrazine-2-carboxamide (CAS: 1209459-76-6) is a high-purity brominated pyrazine derivative with the molecular formula C 5 H 4 BrN 3 O and a molecular weight of 202.01 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its core research value lies in its application as a key building block for the synthesis of pteridine heterocycles . Pteridines, which are aromatic compounds composed of fused pyrimidine and pyrazine rings, are structures of high interest due to their diverse biological activities . The presence of both a bromine atom and a carboxamide group on the pyrazine ring makes this molecule a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and other transformations, enabling the construction of more complex chemical libraries for biological screening. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVULJUJAGMJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 6 Bromopyrazine 2 Carboxamide and Its Derivatives

Direct Synthesis Routes to the 6-Bromopyrazine-2-carboxamide Core

The direct construction of the this compound framework can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily involve the formation of the carboxamide group and the introduction of the bromine atom onto the pyrazine (B50134) ring.

Ammonolysis Reactions for Carboxamide Formation

A common and straightforward method for synthesizing this compound is through the ammonolysis of a corresponding ester precursor, such as methyl 6-bromopyrazine-2-carboxylate. This reaction involves treating the ester with ammonia (B1221849), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form the primary amide.

Another approach to carboxamide formation involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with ammonia. For instance, 6-bromopyrazine-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride to produce 6-bromopyrazine-2-carbonyl chloride. This highly reactive acyl chloride can then readily react with ammonia to yield the desired this compound.

Bromination Strategies on Pyrazine-2-carboxylic Acid Precursors

The introduction of a bromine atom at the 6-position of the pyrazine ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic bromination of a pyrazine-2-carboxylic acid or a related precursor. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

Commonly used brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, and the conditions are optimized to favor bromination at the desired position. For example, the bromination of 3-aminopyrazine-2-carboxylic acid with bromine in acetic acid can yield 3-amino-6-bromo-pyrazine-2-carboxamide after subsequent amidation. google.com The electron-donating amino group at the 3-position directs the incoming electrophile (bromine) to the 6-position.

Table 1: Bromination Agents and Conditions

Brominating AgentPrecursorConditionsProduct
Bromine (Br₂)3-Aminopyrazine-2-carboxamideAcetic acid, reflux3-Amino-6-bromo-pyrazine-2-carboxamide
N-Bromosuccinimide (NBS)3-Aminopyrazine-2-carboxylic acidPolar aprotic solvent (e.g., DMF), reflux (70–90°C)3-Amino-6-bromopyrazine-2-carboxylic acid

Multi-Step Conversions from Substituted Pyrazines

In some instances, a multi-step synthetic sequence starting from readily available substituted pyrazines is employed to construct this compound. These routes offer flexibility and can be adapted to synthesize a variety of derivatives.

One such pathway begins with 3-aminopyrazine-2-carboxylic acid. google.com This starting material can undergo a series of reactions including esterification, bromination, and amidation to furnish the target molecule. google.com For example, a patent describes a process where 3-aminopyrazine-2-carboxylic acid is first esterified, then brominated, and finally amidated to produce 3-amino-6-bromopyrazine-2-carboxamide (B173501). google.com

Another strategy involves starting with a di-substituted pyrazine, such as 3,6-dichloropyrazine-2-carbonitrile. A multi-step synthesis from this precursor can involve regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence. researchgate.net While complex, this approach can provide access to specific isomers and derivatives that may not be readily available through other routes.

Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide and Analogues

The 3-amino-6-bromopyrazine-2-carboxamide scaffold is a particularly important intermediate in medicinal chemistry. chemimpex.com Its synthesis often involves the amidation of a pre-functionalized pyrazine ring.

Amidation of 3-Amino-6-bromopyrazine-2-carboxylate

A key method for synthesizing 3-amino-6-bromopyrazine-2-carboxamide is the amidation of a corresponding ester, typically methyl 3-amino-6-bromopyrazine-2-carboxylate. acs.org This ester is commercially available and serves as a convenient starting point for the synthesis. acs.org The amidation can be achieved by treating the ester with a suitable amine under basic conditions or with the aid of microwave irradiation. acs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. sciforum.netdergipark.org.tr This technology has been successfully applied to the synthesis of pyrazine carboxamides and their derivatives. sciforum.netsciforum.net

In the context of 3-amino-6-bromopyrazine-2-carboxamide synthesis, microwave irradiation can be employed to facilitate the amidation of methyl 3-amino-6-bromopyrazine-2-carboxylate. acs.org For instance, reacting the ester with an amine in a microwave reactor can significantly accelerate the conversion to the corresponding amide. acs.org Studies have shown that microwave-assisted aminodehalogenation reactions on pyrazine systems offer advantages in terms of both yield and reaction time. sciforum.net The use of microwave heating can also be beneficial in the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides. researchgate.netnih.gov

Table 2: Microwave-Assisted Amidation

ReactantsConditionsProductYield
Methyl 3-amino-6-bromopyrazine-2-carboxylate, sec-butylamineCEM microwave, 100 °C, 6 hN-sec-butyl-3-amino-6-bromopyrazine-2-carboxamide87%
3-Chloropyrazine-2-carboxamide, 3-(trifluoromethyl)benzylamineMicrowave reactor, 140°C, 30 min, 120 W, methanol, pyridine (B92270)3-(3-(Trifluoromethyl)benzylamino)pyrazine-2-carboxamideNot specified

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key variables that are frequently adjusted to maximize yields and minimize byproducts include temperature, solvent, catalyst, and reactant stoichiometry.

Research into the synthesis of related pyrazine derivatives has demonstrated the significant impact of these parameters. For instance, in the amination of pyrazine precursors, increasing the concentration of ammonia from 2M to 5M has been shown to improve yields from 45% to 68%. Similarly, the choice of catalyst is crucial. A transition from homogeneous catalysts like copper(I) iodide (CuI) to heterogeneous systems such as palladium on carbon (Pd/C) can lead to a 22% increase in yield while also simplifying the catalyst recovery process.

Temperature control is another critical factor. For example, in the diazotization-bromination of 3-aminopyrazine-2-carboxamide, maintaining a low temperature between -5°C and 0°C is essential to suppress the decomposition of the diazonium salt intermediate, which has been reported to improve the yield to 78%. The use of microwave irradiation represents a more modern approach to optimization, significantly reducing reaction times from hours to minutes. In one instance, microwave-assisted bromination at 150°C for 30 minutes using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst resulted in an initial yield of 82%.

The selection of the brominating agent and solvent system also plays a pivotal role. While traditional methods might use agents like sulfuryl chloride in benzene (B151609) at 50–60°C to achieve a 72% yield, newer protocols explore milder and more efficient alternatives. For instance, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a common strategy. The table below summarizes the impact of various conditions on reaction yields.

Parameter OptimizedInitial ConditionOptimized ConditionInitial YieldOptimized YieldReference
Ammonia Concentration2M5M45%68%
CatalystCuI (homogeneous)Pd/C (heterogeneous)-+22%
Temperature--5 to 0°C-78%
Bromination MethodConventional HeatingMicrowave Irradiation-82%

Advanced Synthetic Techniques

To meet the demands for high-purity compounds and large-scale production, advanced synthetic techniques are continuously being developed and implemented for this compound and its derivatives. These methods focus on efficient purification, streamlined reaction sequences, and scalability.

Recrystallization for Purification in Synthetic Pathways

Recrystallization is a fundamental and highly effective technique for the purification of this compound and its intermediates, capable of yielding high-purity crystalline products. The choice of solvent system is critical to the success of this method, influencing both the recovery and the final purity of the compound.

For the purification of 3-amino-6-bromopyrazine-2-carboxamide, several solvent systems have been reported with varying degrees of success. A common protocol involves the use of hot acetic acid, followed by cooling to 8°C, which can precipitate crystals with a purity of 98%. However, due to the corrosive nature of acetic acid, alternative solvents are often sought. An ethanol-water mixture, typically in a 7:3 volume ratio, provides a safer alternative, although it may result in a slightly lower recovery rate of 91%. For derivatives like methyl 3-amino-6-bromopyrazine-2-carboxylate, refluxing in 95% ethanol (B145695) followed by gradual cooling has been used to obtain the product with 96% purity. nih.gov The selection of the appropriate recrystallization solvent is a balance between achieving high purity, maximizing recovery, and ensuring operational safety.

CompoundRecrystallization Solvent/MethodPurityRecovery/YieldReference
3-Amino-6-bromopyrazine-2-carboxamideHot acetic acid, cooled to 8°C98%-
3-Amino-6-bromopyrazine-2-carboxamideEthanol-water (7:3 v/v)-91%
Methyl 3-amino-6-bromopyrazine-2-carboxylate95% Ethanol, reflux and cool96%33% (over two steps) nih.gov

One-Pot Synthesis Strategies for Intermediates

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of derivatives of this compound, such as the antiviral drug favipiravir (B1662787), one-pot procedures have been explored.

A notable example involves the synthesis of favipiravir from 3,6-dichloropyrazine-2-carbonitrile, an intermediate that can be derived from methyl 3-amino-6-bromopyrazine-2-carboxylate. nih.gov This one-pot procedure encompasses the substitution of a chlorine atom with fluorine, followed by hydrolysis and aminolysis of the nitrile group. nih.gov Another advanced one-pot approach involves the tandem cyclization/bromination of α-bromoketones with 2-aminopyridine (B139424) in the presence of tert-butyl hydroperoxide (TBHP) to produce versatile 3-bromoimidazopyridines, demonstrating the potential for creating complex heterocyclic structures from simple precursors in a single step. rsc.org

Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and robust synthetic protocols. For this compound and its derivatives, significant efforts have been made to devise methods that are not only high-yielding but also safe and economically viable on a large scale.

For the large-scale synthesis of related heterocyclic compounds, continuous flow reactors are being employed to improve yield and purity while reducing costs. These systems allow for precise control over reaction parameters, which is crucial for maintaining consistency and safety in industrial settings. For instance, a kilogram-scale synthesis of a c-Met/ALK inhibitor involved a Suzuki coupling reaction of a nitro-containing bromopyridine, demonstrating the application of modern coupling chemistries in large-scale processes. researchgate.net The development of such protocols is essential for the commercial viability of pharmaceuticals derived from this compound.

Iii. Chemical Reactivity and Derivatization of 6 Bromopyrazine 2 Carboxamide

Cross-Coupling Reactions at the C-6 Position

The electron-deficient nature of the pyrazine (B50134) ring, coupled with the presence of a bromine atom, makes the C-6 position susceptible to a range of palladium-catalyzed and other metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds. For 6-bromopyrazine-2-carboxamide, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-6 position. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst and reaction conditions is crucial for achieving high yields and accommodating a wide range of functional groups on the coupling partners. researchgate.net

Commonly, a Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Br bond of the pyrazine ring. This is followed by transmetalation with the boronic acid (or its boronate ester derivative) in the presence of a base, and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Beyond the Suzuki-Miyaura reaction, the bromine at the C-6 position facilitates a variety of other palladium-catalyzed transformations. sigmaaldrich.com These reactions expand the synthetic utility of this compound to include the formation of C-C and C-N bonds with different types of coupling partners.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the coupling of this compound with a wide array of primary and secondary amines. The reaction is catalyzed by a palladium complex, typically supported by a bulky, electron-rich phosphine (B1218219) ligand, in the presence of a strong base. rsc.orgresearchgate.net This method is instrumental in synthesizing derivatives with substituted amino groups at the C-6 position, a common motif in biologically active molecules. acs.org The general mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form aryl alkynes. Using a palladium catalyst in conjunction with a copper(I) co-catalyst, this compound can be reacted with various alkynes. nrochemistry.comeie.grpsu.edu This introduces an alkynyl moiety at the C-6 position, a valuable functional group for further transformations or as a structural element in conjugated systems. washington.eduorganic-chemistry.org The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. nrochemistry.com

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgrsc.orgbyjus.com This transformation allows for the introduction of vinyl groups at the C-6 position of the pyrazine ring. The reaction is typically catalyzed by a palladium salt in the presence of a base. nih.gov The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. byjus.com

Table 2: Overview of Palladium-Catalyzed Reactions for this compound

Reaction Name Coupling Partner Key Reagents Product Functional Group
Buchwald-Hartwig Amination Amines (R¹R²NH) Pd catalyst, phosphine ligand, base (e.g., NaOtBu) Aryl amine (-NR¹R²)
Sonogashira Coupling Terminal Alkynes (RC≡CH) Pd catalyst, Cu(I) salt, base (e.g., amine) Alkyne (-C≡CR)
Heck Coupling Alkenes (CH₂=CHR) Pd catalyst, base Alkene (-CH=CHR)

While palladium catalysis is dominant, other transition metals like nickel and copper are also effective for certain cross-coupling reactions, often offering complementary reactivity or being more cost-effective. nih.govthieme-connect.com

Nickel-Catalyzed Coupling: Nickel catalysts can be used for Suzuki-Miyaura type reactions, sometimes proving more effective for challenging substrates or offering different selectivity. uvic.cabeilstein-journals.orgnih.gov Nickel catalysis can be particularly useful for coupling with organoboron reagents and has been explored for reactions involving C-N bond formation. acs.orgacs.org

Copper-Catalyzed Coupling (Ullmann-type Reactions): Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming C-N and C-O bonds. organic-chemistry.org Modern variations use ligands to facilitate the reaction under milder conditions. acs.org These reactions can be used to couple this compound with amines, alcohols, or thiols, providing an alternative to palladium-based methods. mdpi.comzjut.edu.cn

Palladium-Catalyzed Coupling Reactions

Transformations of the Carboxamide Functional Group

The carboxamide group (-CONH₂) is a stable functional group, but it can be transformed into other functionalities through various chemical reactions, further diversifying the derivatives obtainable from this compound.

The hydrogens on the amide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base. N-arylation is more challenging but can be accomplished using copper- or palladium-catalyzed cross-coupling methodologies, similar to the Buchwald-Hartwig reaction, by coupling the amide with an aryl halide. These reactions yield secondary or tertiary amides, which can significantly alter the molecule's physical and biological properties.

The carboxamide group can be converted into other carboxylic acid derivatives, although these transformations often require forcing conditions.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid, 6-bromopyrazine-2-carboxylic acid, under strong acidic or basic conditions with heating. pressbooks.pub This carboxylic acid is a versatile intermediate itself, which can then be converted into esters, acid chlorides, or other amides using standard organic chemistry techniques. For example, the synthesis of 6-bromopyridine-2-carboxamide is achieved by treating the corresponding carboxylic acid with thionyl chloride and then ammonium (B1175870) hydroxide. nih.gov

Dehydration to Nitrile: The carboxamide can be dehydrated to form a nitrile (-C≡N) using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). This introduces a cyano group, which is a useful synthetic handle for further chemical modifications.

Table 3: Transformations of the Carboxamide Group

Reaction Type Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH)
Dehydration P₂O₅ or POCl₃, heat Nitrile (-C≡N)
N-Alkylation Alkyl halide, base N-Alkyl Amide (-CONHR)

Iv. Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.etscribd.com For 6-Bromopyrazine-2-carboxamide, both proton (¹H) and carbon-¹³ (¹³C) NMR are used to confirm the substitution pattern on the pyrazine (B50134) ring.

Proton NMR spectroscopy is fundamental in identifying the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the pyrazine ring and the amide group.

A study utilizing a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) identified a broad singlet at 12.48 ppm, attributed to the hydroxyl proton in a related compound, 3-hydroxy-6-bromopyrazine-2-carboxamide. semanticscholar.org It also showed a singlet at 8.49 ppm for the pyrazine ring proton, and two broad singlets at 7.58 ppm and 5.86 ppm. semanticscholar.org In another analysis in DMSO-d₆, the spectrum of a similar compound showed a broad singlet at 10.93 ppm, and two doublets at 7.85 Hz and 7.31 Hz, along with a broad singlet at 7.16 ppm. semanticscholar.org

The following table summarizes representative ¹H NMR data for a related compound, 3-hydroxy-6-bromopyrazine-2-carboxamide:

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
12.48br s-OHCDCl₃
8.49sPyrazine-HCDCl₃
7.58br s-NH₂CDCl₃
5.86br s-NH₂CDCl₃
10.93br s-OHDMSO-d₆
7.85d (J = 2.2 Hz)Pyrazine-HDMSO-d₆
7.31d (J = 2.2 Hz)Pyrazine-HDMSO-d₆
7.16br s-NH₂DMSO-d₆

Data derived from studies on 3-hydroxy-6-bromopyrazine-2-carboxamide. semanticscholar.org

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. For instance, carbons attached to electronegative atoms like nitrogen and oxygen, or those involved in double bonds, resonate at higher chemical shifts (downfield). libretexts.org

In the ¹³C NMR spectrum of the related 3-hydroxy-6-bromopyrazine-2-carboxamide in CDCl₃, signals were observed at 168.7, 161.5, 150.8, 128.0, and 126.7 ppm. semanticscholar.org When analyzed in DMSO-d₆, the signals appeared at 168.2, 167.9, 146.1, 133.0, and 125.6 ppm. semanticscholar.org These peaks correspond to the carbonyl carbon, the carbons of the pyrazine ring, and the carbon attached to the bromine atom.

The table below presents the ¹³C NMR chemical shifts for 3-hydroxy-6-bromopyrazine-2-carboxamide:

Chemical Shift (δ) ppmSolvent
168.7CDCl₃
161.5CDCl₃
150.8CDCl₃
128.0CDCl₃
126.7CDCl₃
168.2DMSO-d₆
167.9DMSO-d₆
146.1DMSO-d₆
133.0DMSO-d₆
125.6DMSO-d₆

Data derived from studies on 3-hydroxy-6-bromopyrazine-2-carboxamide. semanticscholar.org

The analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific atom in the this compound molecule. ipb.pt The downfield chemical shifts of the pyrazine ring protons and carbons are characteristic of electron-deficient aromatic systems. The presence of the bromine atom further influences the chemical shifts of adjacent carbons and protons. The signals from the amide group protons are typically broad due to quadrupole broadening and chemical exchange.

Carbon (13C) NMR Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

FT-IR spectroscopy is a powerful technique for identifying functional groups. The FT-IR spectrum of 6-Bromopyridine-2-carboxamide, a similar compound, has been recorded using a Bruker Tensor 27 FT-IR spectrometer. nih.govacs.org The spectrum shows characteristic absorption bands corresponding to the N-H stretching of the amide group, C=O stretching of the carbonyl group, and various vibrations of the pyridine (B92270) ring. nih.gov

Key vibrational frequencies from the FT-IR spectrum of the related compound 6-Bromopyridine-2-carboxamide are summarized below:

Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3200N-H stretching (amide)
1700 - 1650C=O stretching (carbonyl)
1600 - 1450C=C and C=N stretching (aromatic ring)
~1400C-N stretching
~700-600C-Br stretching

Data is representative and based on typical ranges for the specified functional groups and related pyridine compounds. nih.govacs.orgresearchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 6-Bromopyridine-2-carboxamide was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is particularly useful for observing the vibrations of the pyrazine ring and the C-Br bond.

Characteristic Raman shifts for related compounds are presented in the following table:

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3000C-H stretching (aromatic)
~1600Ring stretching
~1000Ring breathing mode
~700-600C-Br stretching

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While HRMS data is available for related compounds such as 3-amino-6-bromopyrazine-2-carboxamide (B173501) derivatives and 3-hydroxy-6-bromopyrazine-2-carboxamide, no specific HRMS data has been published for the parent compound, this compound. semanticscholar.orgamazonaws.comneu.edu.tr

Elucidation of Molecular Formulae and Fragmentation Patterns

The molecular formula for this compound is C₅H₄BrN₃O. ambeed.com Mass spectrometry would confirm this by identifying the molecular ion peak. The presence of bromine is typically confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. raco.cat

The fragmentation pattern, which provides structural information by analyzing how the molecule breaks apart in the mass spectrometer, has not been documented for this compound. libretexts.orglibretexts.orgnih.gov Common fragmentation pathways for related aromatic amides often involve cleavage of the amide group or fragmentation of the heterocyclic ring.

X-ray Crystallography

Determination of Crystal Structure and Molecular Geometry

There are no published X-ray crystallography studies for this compound. Therefore, definitive data on its crystal system, space group, unit cell dimensions, and precise molecular geometry, including bond lengths and angles, is not available. Extensive crystallographic data exists for the analogous compound, 6-bromopyridine-2-carboxamide, but this cannot be extrapolated to the pyrazine derivative. researchgate.netacs.org

Intermolecular Interactions and Hydrogen Bonding Networks

Without a crystal structure, the specific intermolecular interactions and hydrogen bonding networks within the solid state of this compound remain uncharacterized. It can be hypothesized that the amide functional group would participate in hydrogen bonding, with the amide N-H group acting as a donor and the carbonyl oxygen and pyrazine nitrogens acting as acceptors, potentially forming dimers or extended networks. iucr.org However, the actual packing and interactions can only be determined through experimental X-ray diffraction analysis.

Analysis of Tautomeric Forms in Solid State

The tautomeric landscape of pyrazinecarboxamides, particularly in the solid state, is a subject of significant scientific interest due to its influence on the physicochemical properties and biological activity of these compounds. For 6-substituted 3-hydroxy-2-pyrazinecarboxamides, including the 6-bromo derivative, the equilibrium between the keto (3-pyrazinone) and enol (3-hydroxypyrazine) tautomers is a critical aspect of their structural chemistry.

Recent comprehensive investigations, combining solid-state spectroscopic techniques and density functional theory (DFT) calculations, have shed light on the tautomeric preferences of this class of compounds. conicet.gov.ar A key finding from these studies is that the solid-state environment and the nature of the substituent at the 6-position play a determinative role in which tautomeric form is dominant.

Detailed research on a series of 6-substituted 3-hydroxy-2-pyrazinecarboxamides, which includes the 6-bromo analog, has demonstrated a clear trend in tautomeric preference in the solid state. conicet.gov.ar The studies utilized techniques such as X-ray diffraction and infrared spectroscopy, complemented by theoretical calculations, to establish the prevalent tautomeric forms. conicet.gov.ar

This preference for the keto tautomer in the solid state for derivatives with less electronegative substituents like bromine is a crucial factor in understanding their crystal packing and intermolecular interactions. The specific rotameric states of the carboxamide group have also been found to be dependent on the tautomeric state of the pyrazine ring. conicet.gov.ar For the keto tautomer, a "transoide" conformation of the carboxamide group is typically identified, and this conformation is maintained irrespective of the aggregation state (solution or solid). conicet.gov.ar

The table below summarizes the observed trend for the prevalence of the keto tautomer in the solid state for various 6-substituted 3-hydroxy-2-pyrazinecarboxamides.

Substituent at Position 6Electronegativity TrendPredominant Tautomeric Form in Solid State
HLowestKeto
IKeto
BrKeto
ClEnol/Keto Mixture
FHighestEnol
This table is generated based on the research findings that keto tautomerization is favored with a decrease in the 6-substituent electronegativity (H > I ≈ Br > Cl ≥ F). conicet.gov.ar

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a detailed understanding of its geometric and electronic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 6-bromopyridine-2-carboxamide, crystallographic data shows specific bond lengths and angles that define its structure. nih.gov In the crystalline form of 6-bromopyridine-2-carboxamide, an intramolecular N—H⋯N hydrogen bond is observed, creating an S(5) ring motif. nih.gov

Electronic structure analysis, also carried out using DFT, provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges, which helps in understanding the electrostatic potential and identifying reactive sites. The bromine atom at the 6-position and the carboxamide group at the 2-position significantly influence the electron density distribution across the pyrazine ring. The bromine atom generally acts as an electron-withdrawing group, which can deactivate the ring towards certain reactions.

Prediction of Vibrational Spectra and Band Assignments

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. science.gov The assignments of these vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

For similar molecules, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, DFT calculations have been used to assign the ring breathing modes of the pyrazine ring. researchgate.net The comparison between the computed and experimental spectra helps in the accurate assignment of spectral bands. For example, a redshift in the N-H stretching frequency in the experimental IR spectrum compared to the calculated value can indicate the weakening of the N-H bond due to factors like intermolecular hydrogen bonding. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. numberanalytics.com These simulations allow the study of the conformational changes and intermolecular interactions of this compound over time.

Conformational Analysis and Stability Studies

MD simulations can be employed to explore the conformational landscape of this compound. numberanalytics.com By simulating the molecule's movement over a period of time, different stable and metastable conformations can be identified. The stability of these conformers is assessed by their potential energy. In a study of a related compound, 6-hydroxybenzothiazole-2-carboxamide, MD simulations showed that the molecule was stable in its binding conformation with a receptor, with Root Mean Square Deviation (RMSD) values fluctuating between 1.0 and 2.0 Å, indicating conformational stability. nih.gov Such analyses are crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.

Intermolecular Interaction Dynamics

MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules or biological macromolecules. frontiersin.org These simulations can reveal the nature and dynamics of intermolecular forces, such as hydrogen bonds and van der Waals interactions. frontiersin.org For instance, in the crystal structure of 6-bromopyridine-2-carboxamide, intermolecular bifurcated N—H⋯(O,O) hydrogen bonds link the molecules into sheets. nih.gov MD simulations can provide a dynamic picture of how these and other interactions are formed and broken over time, which is essential for understanding the compound's behavior in a condensed phase. In a study on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, molecular dynamics was used to assess the stability of the molecule as a potential drug. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (General Chemical Principles)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The fundamental principle is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. farmaciajournal.com By quantifying these features using molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds. farmaciajournal.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr For a compound such as this compound, a wide array of descriptors would be calculated to capture its physicochemical properties. These are typically categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific structural fragments (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Dependent on the 3D coordinates of the atoms, describing the molecule's size, shape, and volume. farmaciajournal.com Examples include the Weighted Holistic Invariant Molecular (WHIM) descriptors. farmaciajournal.com

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. dergipark.org.tr Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges on individual atoms. dergipark.org.tr

Once calculated, these descriptors are correlated with the biological activity of a series of related compounds using statistical methods, such as multiple linear regression (MLR), to build the QSAR model. dergipark.org.tr The quality and predictive power of the model are assessed using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE). researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound and its Analogs.
Descriptor ClassDescriptor NameDescription
Constitutional (1D/2D)Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Topological (2D)Topological Polar Surface Area (TPSA)The surface area of polar atoms (usually oxygen and nitrogen), a predictor of drug transport properties.
Topological (2D)Number of Rotatable Bonds (nRotB)Counts the number of bonds that allow free rotation, indicating molecular flexibility.
Physicochemical (2D)logP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity, affecting its absorption and distribution.
Geometrical (3D)Molecular Volume (Vol)The van der Waals volume of the molecule, related to its size. dergipark.org.tr
Quantum-ChemicalHOMO EnergyEnergy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
Quantum-ChemicalLUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.

The molecular descriptors calculated for QSAR studies can also be used to predict the chemical reactivity of this compound. The electronic properties of the molecule are particularly important in this regard.

Frontier Molecular Orbitals: The HOMO and LUMO energies are crucial indicators of reactivity. A low LUMO energy suggests the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. The distribution of the LUMO over the pyrazine ring can pinpoint the most electrophilic sites. Conversely, a high HOMO energy indicates a propensity to donate electrons in reactions with electrophiles. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, such as the nitrogen atoms in the pyrazine ring and the oxygen of the carboxamide group. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

Influence of Substituents: The bromine atom and the carboxamide group significantly influence the electronic properties and reactivity of the pyrazine ring. The bromine atom is an electron-withdrawing group and a moderate leaving group, making the carbon atom to which it is attached a potential site for nucleophilic aromatic substitution reactions. The carboxamide group is also electron-withdrawing and can participate in hydrogen bonding, which can affect reaction mechanisms and solubility. DFT calculations can model the electron density of the pyrazine ring to predict the regioselectivity of reactions like substitutions.

Descriptor Calculation and Correlation Studies

Molecular Docking Studies (General Chemical Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein or nucleic acid). jscimedcentral.com The primary goal is to find the binding mode with the lowest free energy, which represents the most stable and likely conformation of the ligand-receptor complex. jscimedcentral.com Docking simulations use scoring functions to rank different binding poses, providing an estimate of the binding affinity. jscimedcentral.com This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.com

Following a docking simulation, the resulting ligand-receptor complex is analyzed to identify the specific molecular interactions that stabilize the binding. For this compound, these interactions would be critical for its potential biological activity. The key interactions to analyze include:

Hydrogen Bonds: The carboxamide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). These interactions with amino acid residues in a protein's active site (e.g., with the backbones or side chains of serine, threonine, aspartate, or glutamate) are often crucial for binding affinity and specificity.

Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom like oxygen or nitrogen in the protein's binding pocket. This type of interaction is increasingly recognized as important in drug design.

π-Interactions: The aromatic pyrazine ring can engage in various π-interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These can include π-π stacking (face-to-face or edge-to-face) and cation-π interactions.

Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic interactions with non-polar residues in the binding site, such as valine, leucine, and isoleucine.

The analysis of these interactions provides a structural hypothesis for the molecule's activity and guides further optimization. researchgate.net

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Binding Site.
Molecular FeatureType of InteractionPotential Interacting Partner (Amino Acid Residue)
Carboxamide (-C=O)Hydrogen Bond AcceptorSer, Thr, Asn, Gln, Arg, Lys
Carboxamide (-NH₂)Hydrogen Bond DonorAsp, Glu, Main-chain Carbonyl Oxygen
Bromine Atom (-Br)Halogen Bond DonorMain-chain Carbonyl Oxygen, Asp, Glu, Ser
Pyrazine Ringπ-π StackingPhe, Tyr, Trp, His
Pyrazine RingHydrophobic InteractionAla, Val, Leu, Ile, Pro

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Based on the ligand-target interactions identified through molecular docking or by comparing a series of active compounds, a pharmacophore model can be developed for inhibitors targeting a particular enzyme or receptor.

For a molecule like this compound, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, a halogen bond donor, and an aromatic/hydrophobic center.

This model serves two primary purposes:

Virtual Screening: It can be used to search large chemical databases for other molecules that match the pharmacophore features, potentially identifying novel chemical scaffolds with the desired biological activity.

Scaffold Optimization: The this compound structure itself can be used as a starting point or "scaffold" for designing more potent and selective compounds. worktribe.com Computational analysis can guide the modification of this scaffold. For example, the bromine atom could be replaced with other halogens (chlorine, iodine) or different functional groups to modulate binding affinity or physicochemical properties. acs.org Similarly, substitutions could be made at other positions on the pyrazine ring to explore interactions with adjacent pockets in the target's binding site, a common strategy in hit-to-lead optimization. acs.org

Tabulated Compound Data

Vi. Applications in Chemical Synthesis and Scaffold Design

6-Bromopyrazine-2-carboxamide as a Synthetic Intermediate

As a functionalized heterocycle, this compound is a key building block for constructing more complex molecular architectures. Its reactivity allows for its incorporation into a wide array of target molecules, particularly in the pharmaceutical field.

The presence of a bromine atom makes brominated pyrazines excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is extensively used to build complex heterocyclic systems by forming new carbon-carbon bonds.

For instance, research into new treatments for Human African Trypanosomiasis has utilized methyl 3-amino-6-bromopyrazine-2-carboxylate as a starting point. acs.orgacs.org In a two-step sequence, the compound is first converted to the corresponding amide, followed by a Suzuki coupling reaction to install an aryl group at the 6-position, displacing the bromine atom. acs.orgacs.org This strategy has been employed to synthesize a series of 6-arylpyrazine-2-carboxamides, which were investigated as potent inhibitors of Trypanosoma brucei. acs.org Similarly, 3-amino-6-bromopyrazine-2-carboxamide (B173501) is recognized as a critical intermediate for synthesizing other complex heterocycles, such as pteridine (B1203161) derivatives, through heterocyclization reactions. The ability to selectively modify the molecule at the bromine position makes it a versatile building block for creating diverse and complex molecular scaffolds. lookchem.comvulcanchem.com

Precursor for Favipiravir (B1662787) Synthesis

Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, the pyrazine (B50134) carboxamide scaffold is a common feature in biologically active molecules. This compound provides a template that can be systematically modified to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic properties.

The this compound framework allows for the rational design of analogues to probe interactions with biological targets. In the development of inhibitors for Trypanosoma brucei, researchers began with an initial hit compound featuring a 2-amino-5-aryl-3-aminopyrazine carboxamide core and systematically created analogues. acs.orgacs.org The synthesis started from a brominated pyrazine precursor, which enabled the introduction of various aryl groups at the 6-position. acs.orgacs.org Further diversification was achieved by reacting the precursor with a suite of different amines to modify the carboxamide side chain. acs.org This systematic approach led to the discovery of analogues with significantly improved potency, with some compounds showing activity (EC₅₀) as low as 24 nM. acs.orgacs.org

The modification of substituents on the pyrazine core and its appendages is crucial for understanding and optimizing a compound's properties. In the search for Trypanosoma brucei inhibitors, the effects of different substituents on the aryl ring (introduced at the 6-position) were extensively studied. acs.orgacs.org

Key findings from these SAR studies include:

Aryl Ring Substitution: The introduction of a 4-fluoro or a 2-cyano group on the aryl ring led to a significant boost in activity. acs.org Conversely, a larger halogen like bromine resulted in an inactive compound. acs.org

Hydrophobicity and Electronegativity: Replacing a 3-methyl group with a more electronegative and hydrophobic 3-trifluoromethyl group resulted in a slight decrease in activity. acs.orgacs.org A similar decrease was observed with a 3-chloro group. acs.orgacs.org

Amide Group Modification: The nature of the group attached to the carboxamide nitrogen was found to be critical. Branched aliphatic groups were highly favored, while introducing solubilizing groups or creating tertiary amides led to significant losses in activity, suggesting the amide N-H may participate in important hydrogen bonding with the target. acs.org

The following table summarizes the effect of selected substituents on the biological activity of 6-Arylpyrazine-2-carboxamides against T. b. brucei.

Compound Analogue (Modification on Phenyl Ring at C6)Amide GroupEC₅₀ (μM)Reference
Unsubstituted Phenyl3-Pentylamide0.51 acs.org
2-Cyano3-Pentylamide0.17 acs.org
4-Fluoro3-Pentylamide0.08 acs.org
3-Methyl3-Pentylamide0.11 acs.org
3-Trifluoromethyl3-Pentylamide0.26 acs.orgacs.org
3-Chloro3-Pentylamide0.36 acs.orgacs.org
3-Methyl, 4-Fluoro3-Pentylamide0.025 acs.org

Chemical libraries are vast collections of molecules used in high-throughput screening to identify new drug candidates. The development of these libraries often relies on versatile chemical building blocks that allow for the rapid synthesis of a large number of structurally diverse compounds.

Halogenated heterocyclic compounds like this compound are ideal starting points for generating focused chemical libraries. vulcanchem.com The synthetic work on Trypanosoma brucei inhibitors is a practical example of this, where a library of 6-arylpyrazine-2-carboxamides was created from a common brominated precursor. acs.orgacs.org By systematically varying the amine used to form the carboxamide and the boronic acid used in the Suzuki coupling, researchers can generate a large and diverse set of related molecules. acs.org This approach, known as diversity-oriented synthesis, allows for a broad exploration of the chemical space around a promising scaffold, significantly increasing the chances of discovering compounds with potent and selective biological activity.

Vii. Structure Activity Relationship Sar Investigations General Chemical Principles

Systematic Modification of the 6-Bromopyrazine-2-carboxamide Core

The core structure of this compound presents several key sites for chemical modification: the bromine-substituted C-6 position, the carboxamide side chain, and the other positions on the pyrazine (B50134) ring.

The bromine atom at the C-6 position is a key functional group that significantly influences the molecule's reactivity. It serves as an excellent leaving group, making the C-6 carbon susceptible to nucleophilic aromatic substitution and, more importantly, a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. acs.org This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the SAR at this position.

In studies investigating analogs for activity against Trypanosoma brucei, the replacement of the C-6 bromine with various substituted phenyl rings was explored. acs.org The electronic and steric properties of the substituent on the new aryl ring dramatically affected biological activity.

Ortho-substitution: Introduction of small halogen atoms like fluorine and chlorine, or a nitro group, was tolerated but resulted in a minor decrease in activity compared to the unsubstituted phenyl ring. acs.org However, a larger bromine substituent at this position led to an inactive compound. acs.org Notably, a cyano group at the ortho-position was the only substituent that enhanced activity. acs.org

Meta-substitution: Small lipophilic groups were generally well-tolerated. acs.org Substituents like chlorine, bromine, and methoxy (B1213986) resulted in compounds with potency similar to the unsubstituted phenyl analog. acs.org In contrast, polar groups such as amino, acetyl, and cyano at the meta-position led to a decrease in activity. acs.org

Para-substitution: A small, electronegative fluorine atom at the para-position was found to be beneficial, often leading to a significant boost in potency. acs.org

Table 1: Impact of C-6 Aryl Substituents on Activity Against *T. brucei***
Compound Analogue (Modification from 6-phenylpyrazine-2-carboxamide core)Substituent at C-6 Aryl RingPositionActivity (EC₅₀, µM)
Reference Compound H-0.49 acs.org
Analogue 1 Fortho (2')0.75 acs.org
Analogue 2 Clortho (2')1.1 acs.org
Analogue 3 Brortho (2')Inactive acs.org
Analogue 4 CNortho (2')0.35 acs.org
Analogue 5 CH₃meta (3')0.11 acs.org
Analogue 6 Clmeta (3')0.48 acs.org
Analogue 7 Brmeta (3')0.57 acs.org
Analogue 8 Fpara (4')0.08 acs.org

Data sourced from studies on trypanocidal compounds. acs.orgacs.org The core structure in these studies was N-(1-ethylpropyl)-6-arylpyrazine-2-carboxamide.

Research on trypanocidal pyrazine carboxamides revealed that the secondary amide (N-H) is likely important, possibly participating in hydrogen bonding with a biological target. acs.org Conversion to tertiary amides resulted in a significant loss of activity. acs.org

The nature of the N-substituent is a key determinant of activity.

Hydrophobicity and Branching: A clear trend was observed where increased hydrophobicity of the N-substituent was favorable, but only up to a certain point. acs.org Branched aliphatic groups, such as 3-pentyl and cyclopentyl, were highly favored and improved activity. acs.org Shortening the alkyl chain (e.g., to isopropyl) or using linear chains (e.g., n-pentyl) led to a decrease in potency. acs.org Excessively bulky amides also resulted in diminished activity. acs.org

Polar Groups: Attempts to introduce solubilizing polar groups into the N-substituent led to significant losses in activity, suggesting that a hydrophobic pocket is likely being occupied by this part of the molecule. acs.org

Table 2: Influence of N-Substituent of the Carboxamide on Activity Against *T. brucei***
Compound Analogue (Core: 6-phenyl-pyrazine-2-carboxamide)N-SubstituentActivity (EC₅₀, µM)
Analogue 1 sec-Butyl0.49 acs.org
Analogue 2 Isopropyl2.6 acs.org
Analogue 3 Cyclopentyl0.26 acs.org
Analogue 4 3-Pentyl0.32 acs.org
Analogue 5 n-Pentyl1.7 acs.org
Analogue 6 Phenyl>20 (Inactive) acs.org
Analogue 7 2-Hydroxyethyl>20 (Inactive) acs.org

Data sourced from a study on trypanocidal 6-phenylpyrazine-2-carboxamides. acs.org

The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms in a para-relationship. unimas.my This electronic nature makes the ring susceptible to nucleophilic substitution, particularly at carbon atoms bearing a leaving group. thieme-connect.de The introduction of additional substituents onto the pyrazine ring can further modulate its electronic properties and reactivity. biosynce.com

Electronic Effects: Electron-donating groups (EDGs), such as amino groups, can activate the ring towards electrophilic substitution and influence the regioselectivity of reactions. Conversely, electron-withdrawing groups (EWGs) further decrease the electron density of the ring, which can enhance its susceptibility to nucleophilic attack. nih.gov For instance, in related heterocyclic systems, chloro groups on the pyrazine ring have been shown to enhance activity in certain contexts but also increase lipophilicity.

Steric Effects: The size and position of substituents can sterically hinder or favor certain reactions or binding conformations. biosynce.com The regioselectivity of reactions on the pyrazine ring is often influenced by a combination of both electronic and steric effects of the existing substituents. biosynce.com

Influence of Modifications to the Carboxamide Moiety

Stereochemical Considerations and their Chemical Implications

When modifications to the this compound core introduce chiral centers, stereochemistry becomes a critical factor. A chiral center can be created, for example, by introducing a branched alkyl group on the carboxamide nitrogen (as seen with the sec-butyl group in some studies acs.org) or by adding a chiral substituent to an aryl group at the C-6 position.

The presence of a stereocenter results in a pair of enantiomers, which are non-superimposable mirror images. While enantiomers have identical physical properties in an achiral environment, they can exhibit vastly different interactions with chiral biological systems like enzymes and receptors. This can lead to one enantiomer having significantly higher desired activity (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects.

For instance, in the development of kinase inhibitors, it is common for a compound to be developed as a single enantiomer to maximize potency and minimize potential side effects. google.com Patent literature for related heterocyclic compounds describes the potential for a compound to exist predominantly in an (S)- or (R)-stereochemical configuration, with enantiomeric purities often desired to be greater than 90% or 95%. google.com Therefore, if a derivative of this compound is found to have a chiral center, the separation of enantiomers and their individual evaluation is a standard and crucial step in the chemical and pharmacological investigation process.

Strategies for Enhancing Chemical Reactivity and Selectivity

Enhancing the chemical reactivity and selectivity of this compound is essential for its efficient use as a chemical scaffold. Several strategies can be employed to control its transformations.

Catalysis: Palladium-catalyzed cross-coupling reactions are a primary strategy for functionalizing the C-6 position. acs.orgmdpi.com The choice of catalyst, ligands, and reaction conditions (e.g., temperature, solvent) can be optimized to improve yields and tolerate a wider range of functional groups on the coupling partner.

Control of Regioselectivity: The inherent electronic properties of the pyrazine ring direct reactions. The electron-withdrawing nature of the ring nitrogens and the carboxamide group makes the C-6 position (bearing the bromine) the most activated site for nucleophilic substitution and cross-coupling. thieme-connect.de When multiple reactive sites are present on a more complex derivative, protecting groups can be used to temporarily block certain positions, thereby directing a reaction to the desired site.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, such as the amidation of pyrazine carboxylate esters or the Suzuki coupling at the C-6 position. acs.orgacs.org This technique can often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Modulation of Electronic Properties: The reactivity of the pyrazine ring can be tuned by the strategic placement of other substituents. For example, installing a strong electron-donating group could make other positions on the ring more susceptible to electrophilic attack, while adding further electron-withdrawing groups would enhance the reactivity towards nucleophiles. nih.gov This allows for a multi-step synthesis where the ring's properties are altered sequentially to build molecular complexity in a controlled manner.

Viii. Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Future efforts will likely focus on the following areas:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrazine (B50134) derivatives. acs.orgnih.gov For example, the conversion of methyl 3-amino-6-bromopyrazine-2-carboxylate to the corresponding amide has been successfully achieved using microwave heating, significantly reducing reaction time compared to conventional methods. acs.org Further exploration of microwave-assisted techniques for various substitution and coupling reactions on the 6-Bromopyrazine-2-carboxamide core could lead to more efficient synthetic protocols.

Flow Chemistry : Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control. bohrium.com The development of continuous-flow methods for the synthesis of pyrazine carboxamides would be a significant advancement, particularly for large-scale production. acs.org

Novel Catalytic Systems : Research into new catalysts for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyrazine core is crucial. The bromine atom in this compound is a prime site for such reactions, allowing for the introduction of diverse substituents. acs.org Developing catalysts that are more active, stable, and tolerant of various functional groups will expand the accessible chemical space.

Synthetic ApproachKey AdvantagesRelevant Application Example
Microwave-Assisted Synthesis Reduced reaction times, improved yields. acs.orgnih.govSynthesis of pyrazine-triazole conjugates and amide formation from pyrazine esters. acs.orgnih.gov
Multi-component Reactions (MCRs) High atom economy, operational simplicity, rapid assembly of complex molecules from simple precursors. bohrium.comresearchgate.netUgi four-component condensation to create hybrid quinoline-pyrazine carboxamide derivatives. bohrium.com
Palladium-Catalyzed Reactions Versatile for C-C and C-N bond formation, enabling diverse functionalization. acs.orgnih.govSuzuki coupling to install aryl groups at the 6-position of the pyrazine ring. acs.org

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For reactions involving the pyrazine carboxamide scaffold, future research should move beyond simple product analysis to detailed mechanistic studies.

Prospective research directions include:

In-situ Spectroscopic Monitoring : Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing insights into the reaction kinetics. acs.org

Isotope Labeling Studies : The use of isotopic labels (e.g., ¹⁸O, ¹³C, ²H) can elucidate bond-forming and bond-breaking steps, providing definitive evidence for proposed mechanisms. acs.org

Kinetic Analysis : Detailed kinetic studies can help to determine the rate-determining step of a reaction and understand the influence of various parameters, such as catalyst loading, temperature, and reactant concentrations.

For example, detailed mechanistic studies have been performed on the reactions of styrylmalonates with aromatic aldehydes, employing NMR monitoring and isotope labeling to unravel complex reaction pathways. acs.org Applying similar rigorous approaches to key transformations of this compound, such as its nucleophilic substitution or metal-catalyzed cross-coupling reactions, would provide invaluable data for synthetic chemists.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis has become a powerful paradigm in modern chemical research. bohrium.com This integrated approach allows for the rational design of molecules with desired properties, saving time and resources.

Future research will increasingly rely on this integration:

Quantum Chemical Calculations : Density Functional Theory (DFT) is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. brieflands.comtandfonline.comresearchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain regioselectivity, and calculate reaction energy profiles to support proposed mechanisms. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. brieflands.com This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular Docking : In medicinal chemistry, molecular docking is used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. bohrium.comrsc.org This helps in prioritizing compounds for synthesis and biological evaluation. bohrium.com

Recent studies on pyrazine derivatives have effectively used DFT to compute and map molecular surface electrostatic potentials to understand cytotoxicity and have employed molecular docking to shed light on the binding modes of novel anticancer agents. bohrium.combrieflands.com

Computational MethodPurpose in Pyrazine Carboxamide ResearchKey Findings/Applications
Density Functional Theory (DFT) Elucidate electronic properties, predict reactivity, analyze corrosion inhibition mechanisms. brieflands.comtandfonline.comCalculation of quantum chemical parameters that correlate well with experimental inhibition efficiency. tandfonline.com
Molecular Docking Predict binding modes and affinities to biological targets (e.g., enzymes, DNA). bohrium.comrsc.orgIdentified key structural features governing binding affinity of pyrazine-based inhibitors to protein targets. acs.orgbohrium.com
QSAR Correlate molecular structure with biological activity to guide the design of more potent compounds. brieflands.comEstablished relationships between structural features (e.g., lipophilicity) and cytotoxic activity. brieflands.com

Exploration of Emerging Chemical Applications for the Pyrazine Carboxamide Scaffold

The versatility of the pyrazine carboxamide scaffold ensures its continued exploration in a wide range of chemical applications, moving beyond its established role as a synthetic intermediate.

Emerging areas of interest include:

Medicinal Chemistry : The scaffold is a key component in the design of inhibitors for various therapeutic targets. Derivatives have shown promise as agents against protozoan parasites like Trypanosoma brucei, with some compounds exhibiting high potency and selectivity. acs.org It is also being used to develop novel antivirals and anticancer agents. nih.govresearchgate.net

Materials Science : Pyrazine carboxamides are being investigated for their potential in creating functional materials. For instance, pyrazinecarboxamide has been studied as an effective corrosion inhibitor for mild steel in acidic environments, demonstrating high protection efficiency. tandfonline.com

Coordination Chemistry : The nitrogen atoms of the pyrazine ring and the carboxamide group make the scaffold an excellent ligand for coordinating with metal ions. This has led to the synthesis of novel metal complexes, such as Ru(II) complexes, which are being evaluated for their cytotoxic effects against cancer cell lines. rsc.org

Application AreaScaffold/DerivativeResearch Focus & Key Finding
Antiparasitic Agents 6-Arylpyrazine-2-carboxamidesDevelopment of inhibitors against Trypanosoma brucei; potent compounds showed EC₅₀ values as low as 24 nM. acs.org
Antiviral Agents Pyrazine-triazole conjugatesSynthesis and screening against SARS-CoV-2; some conjugates showed significant potency and better selectivity than the reference drug Favipiravir (B1662787). nih.gov
Anticancer Agents Ru(II) complexes with (pyrazine)carboxamide ligandsSynthesis and evaluation of cytotoxicity; complexes exhibited superior cytotoxicity against several cancer cell lines compared to cisplatin. rsc.org
Corrosion Inhibition PyrazinecarboxamideInvestigation of corrosion protection for mild steel; inhibition efficiency reached 93.5% in acidic solution. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromopyrazine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of pyrazine-2-carboxamide precursors. Key steps include:

  • Bromination : Using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

  • Carboxamide functionalization : Reaction with ammonia or amines in anhydrous solvents (e.g., DMF) .

  • Yield optimization : Lower temperatures (0–5°C) improve selectivity, while excess brominating agents may reduce purity .

    Reaction Condition Yield (%) Purity (%)
    NBS, 0°C, DMF6592
    PBr₃, 25°C, THF5885

Q. How is this compound characterized to confirm structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bromine substitution (δ 7.8–8.2 ppm for pyrazine protons) and carboxamide NH₂ signals .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak verification (M+H⁺ = 217.98 g/mol) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

  • Key factors causing discrepancies :

  • Purity variations : Impurities from incomplete bromination (e.g., residual pyrazine-2-carboxamide) may skew biological assays .

  • Assay conditions : Solubility in DMSO vs. aqueous buffers affects bioavailability; IC₅₀ values vary by >30% between solvents .

  • Structural analogs : Co-testing with 6-chloro or 6-fluoro derivatives clarifies bromine-specific effects .

    Study Reported IC₅₀ (μM) Solvent
    A (2023)12.3DMSO
    B (2024)18.9PBS

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

  • Methods :

  • DFT calculations : Evaluate electrophilicity at C-6 (Mulliken charge: +0.42) to predict sites for SNAr reactions .
  • Molecular docking : Predict binding affinity with biological targets (e.g., kinase enzymes) using PyRx or AutoDock .
    • Experimental validation : Coupling with amines (e.g., piperazine) confirms computational predictions, yielding substituted pyrazine derivatives .

Q. How does the electronic nature of substituents influence the stability of this compound derivatives?

  • Case study :

  • Electron-withdrawing groups (NO₂) : Increase bromine’s lability, accelerating hydrolysis (t₁/₂ = 2 h at pH 7.4) .
  • Electron-donating groups (NH₂) : Stabilize the ring, reducing hydrolysis rates (t₁/₂ = 24 h) .

Methodological Challenges

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Optimization approaches :

  • Flow chemistry : Enhances heat dissipation during exothermic bromination, achieving 80% yield at 10 g scale .
  • Catalytic systems : Pd/C or CuI catalysts reduce side reactions in cross-coupling steps .

Q. How are regioselectivity issues addressed during functionalization of this compound?

  • Solutions :

  • Directed ortho-metalation : Use of LDA to deprotonate C-3, enabling selective substitution .
  • Protecting groups : Boc-protection of the carboxamide directs reactions to the C-6 bromine .

Data-Driven Analysis

Q. What meta-analysis frameworks reconcile divergent biological activity reports for pyrazinecarboxamides?

  • Framework components :

  • Standardized protocols : Unified solubility/cell-line guidelines (e.g., NIH/WHO recommendations) .
  • Machine learning : QSAR models trained on IC₅₀ datasets identify critical substituent effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.